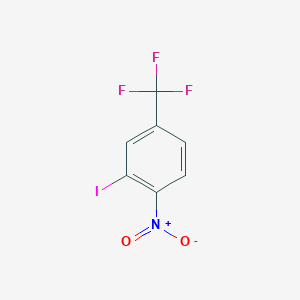

2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Description

Contextualization within Halogenated Nitroaromatic Compound Chemistry

Halogenated nitroaromatic compounds are a class of organic molecules that contain one or more nitro groups and at least one halogen atom bonded to an aromatic ring. nih.gov These compounds are significant in industrial chemistry, serving as precursors for a wide array of products, including pesticides, herbicides, dyes, and pharmaceuticals. nih.govresearchgate.net The presence of both a halogen and a nitro group on the aromatic ring significantly influences its chemical properties.

The selective catalytic reduction of halogenated nitroaromatic compounds is a primary method for synthesizing halogenated anilines, which are crucial intermediates in various chemical industries. researchgate.net However, this process can be challenging due to the potential for hydrodehalogenation, where the halogen atom is undesirably replaced by a hydrogen atom. researchgate.net The reactivity of the carbon-halogen bond can be influenced by the electron-donating amino group that is formed during the reduction of the nitro group. researchgate.net

Significance of Trifluoromethyl and Nitro Substituents in Aromatic Systems

The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are both powerful electron-withdrawing substituents that profoundly alter the electronic properties of an aromatic ring. mdpi.comfiveable.mewikipedia.org

The trifluoromethyl group is highly valued in medicinal chemistry and materials science. mdpi.comtcichemicals.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can enhance a molecule's metabolic stability and binding affinity to biological targets. mdpi.comresearchgate.net The C-F bond is one of the strongest in organic chemistry, making the -CF₃ group resistant to metabolic degradation. mdpi.com This group is also used to increase lipophilicity, which can improve a drug's ability to cross cell membranes. mdpi.comnih.gov In terms of reactivity, the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution. tcichemicals.com

The nitro group is also a strong electron-withdrawing group, which deactivates the aromatic ring toward electrophilic substitution and directs incoming electrophiles to the meta position. fiveable.mecsbsju.edunumberanalytics.com Conversely, the presence of a nitro group facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate that forms during the reaction. wikipedia.orgnumberanalytics.com Nitroaromatic compounds are key intermediates in the synthesis of many organic molecules, such as dyes and pharmaceuticals, largely because the nitro group can be readily reduced to an amino group (-NH₂). numberanalytics.com

When both of these powerful electron-withdrawing groups are present on a benzene (B151609) ring, as in 2-Iodo-1-nitro-4-(trifluoromethyl)benzene, the aromatic ring is significantly electron-deficient. This electronic characteristic is a key determinant of the compound's reactivity in various organic transformations.

Historical Overview of Research on Related Benzene Derivatives

The story of substituted benzene derivatives begins with the discovery of benzene itself. In 1825, Michael Faraday first isolated this colorless liquid from the oily residue of London's illuminating gas lines. schoolwires.netyoutube.com The molecular formula, C₆H₆, suggested a high degree of unsaturation, yet benzene was found to be remarkably unreactive compared to other unsaturated hydrocarbons like alkenes. schoolwires.net

The structure of benzene was a major puzzle for chemists for decades. In 1872, August Kekulé proposed a six-membered ring structure with alternating single and double bonds. schoolwires.netyoutube.com This was a significant step forward, though the full understanding of benzene's aromaticity and delocalized electron system would not be developed until the 1930s with the advent of quantum mechanics. schoolwires.net

The study of how substituents affect the properties and reactivity of the benzene ring has been a central theme in organic chemistry. aip.org Early research in this area led to the understanding of directing effects, where certain substituents guide incoming groups to specific positions on the ring during electrophilic aromatic substitution. aip.org The development of synthetic methods to introduce various functional groups onto the benzene ring, a process that began in the 19th century, has allowed for the creation of a vast number of substituted benzene derivatives. nih.govasianscientist.comlibretexts.org This has been crucial for the synthesis of complex organic molecules with specific functions, from pharmaceuticals to advanced materials. asianscientist.com The ability to synthesize polysubstituted benzenes in a controlled manner remains an active area of research. asianscientist.com

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-2-6(12(13)14)5(11)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNCDZZOQNMQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598237 | |

| Record name | 2-Iodo-1-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-53-9 | |

| Record name | 2-Iodo-1-nitro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-1-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-4-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Halogenation Approaches

Direct halogenation methods provide a straightforward route to introduce the iodine substituent onto the aromatic ring. Among these, decarboxylative iodination has emerged as a notable protocol.

Decarboxylative iodination presents a powerful tool for the synthesis of aryl iodides from readily available carboxylic acids. This transition-metal-free approach offers an economical and versatile alternative to traditional methods. nih.govacs.org The reaction typically proceeds by treating a benzoic acid derivative with molecular iodine, facilitating the replacement of the carboxylic acid group with an iodine atom. manchester.ac.uk

Research has demonstrated the broad applicability of this method to a variety of benzoic acids, including those bearing electron-withdrawing groups such as nitro and trifluoromethyl functionalities. nih.govacs.org The process is often conducted in one pot, which is advantageous for large-scale synthesis. nih.govacs.org While specific studies on the direct decarboxylative iodination of 2-nitro-4-(trifluoromethyl)benzoic acid to yield the target compound are not extensively detailed in the provided results, the general tolerance of the reaction for these functional groups suggests its potential applicability. nih.gov

| Parameter | Observation | Citation |

| Methodology | Transition-metal-free decarboxylative iodination. | nih.govacs.org |

| Reactants | Benzoic acid derivatives and molecular iodine (I2). | manchester.ac.uk |

| Key Feature | Tolerates electron-withdrawing groups like nitro and trifluoromethyl. | nih.govacs.org |

| Process | Can be conducted as a one-pot, three-step process. | nih.govacs.org |

Nitration Reactions for Aromatic Precursors

The introduction of a nitro group onto an aromatic precursor, such as 4-iodobenzotrifluoride, is a fundamental strategy for assembling the target molecule. The regioselectivity and efficiency of this reaction are highly dependent on the reaction conditions.

The nitration of substituted aromatic compounds is a critical industrial process. google.com For a substrate like 4-iodobenzotrifluoride, the directing effects of both the iodo and trifluoromethyl groups must be considered. The trifluoromethyl group is a deactivating, meta-directing group, while the iodine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic effects will govern the position of the incoming nitro group.

Various nitrating agents and conditions have been developed to achieve high regioselectivity. researchgate.net These include the use of mixed acids (a combination of nitric and sulfuric acid), as well as milder conditions employing reagents like dinitrogen pentoxide. nih.gov The use of solid zeolite catalysts has also been explored to enhance regioselectivity in nitration reactions. google.com

The efficiency of nitration is significantly influenced by the composition of the acidic medium and the reaction temperature. In mixed acid nitration, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. nih.gov The concentration of sulfuric acid can impact the product distribution. google.com

Temperature is another critical parameter. Nitration reactions are typically exothermic, and careful temperature control is necessary to prevent side reactions and ensure safety. google.com Lowering the reaction temperature can sometimes favor the formation of specific isomers. For instance, in some nitrations of benzotrifluoride derivatives, lower temperatures have been found to increase the yield of the 2-nitro isomer. google.com Conversely, higher temperatures can sometimes lead to a decrease in the desired isomer. google.com The optimal temperature range for the nitration of benzotrifluoride compounds is often between -40°C and 50°C. google.com

| Factor | Influence on Nitration | Citation |

| Acidic Media | Sulfuric acid acts as a catalyst to generate the nitronium ion. The concentration can affect isomer distribution. | nih.govgoogle.com |

| Temperature | Exothermic reaction requiring careful control. Lower temperatures can favor certain isomers, while higher temperatures may decrease their formation. | google.comgoogle.com |

| Optimal Temperature Range | For some benzotrifluoride derivatives, a range of -40°C to 50°C is preferred. | google.com |

Trifluoromethylation Strategies

The introduction of a trifluoromethyl group is a key step in many synthetic routes. Electrophilic trifluoromethylation using hypervalent iodine reagents has become a prominent method.

Hypervalent iodine reagents have gained widespread use for electrophilic trifluoromethylation due to their reactivity and ease of handling. semanticscholar.org These reagents, often referred to as CF3 λ3-iodanes, can transfer a CF3 group to a variety of nucleophiles. semanticscholar.org The reactivity of these reagents can be enhanced by the presence of a Lewis or Brønsted acid, which is thought to generate a cationic CF3 iodonium (B1229267) intermediate. semanticscholar.org

The development of new hypervalent iodine reagents is an active area of research, with a focus on improving reactivity and stability. alljournals.cn For example, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent-iodine-based electrophilic trifluoromethylating reagent, has been reported. beilstein-journals.org Interestingly, despite predictions based on electrochemical and structural data, this nitrated derivative was found to be significantly more reactive than its non-nitrated counterpart. beilstein-journals.org This highlights the subtle electronic effects that can govern the reactivity of these powerful reagents.

| Reagent Type | Activation | Key Intermediate | Notable Example | Citation |

| Hypervalent iodine (CF3 λ3-iodanes) | Lewis or Brønsted acids | Cationic CF3 iodonium | 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one | semanticscholar.orgbeilstein-journals.org |

Radical Trifluoromethylation Pathways

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring can significantly alter the physicochemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. Radical trifluoromethylation of aryl iodides represents a powerful method for the formation of C(sp²)–CF3 bonds. While direct radical trifluoromethylation of 2-iodo-1-nitro-4-(trifluoromethyl)benzene is not extensively documented in dedicated studies, the reactivity of analogous aryl iodides provides a strong predictive framework.

Copper-catalyzed trifluoromethylation reactions are a prominent example. These reactions often employ a trifluoromethylating agent, such as a 2-trifluoromethylated benzimidazoline derivative, in the presence of a copper(I) catalyst and a suitable ligand like 2,2'-bipyridyl. The mechanism is believed to involve the oxidative addition of the aryl iodide to a Cu(I)-CF3 species, which is often the rate-determining step, followed by reductive elimination to yield the trifluoromethylated arene. For electron-deficient substrates like this compound, the electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the rate of oxidative addition.

Recent advancements have also explored photoredox catalysis for the radical trifluoromethylation of alkyl bromides, a strategy that could potentially be adapted for aryl iodides. This approach utilizes a dual catalytic system, combining a copper catalyst with a photoredox catalyst, to facilitate the cross-coupling of alkyl bromides with trifluoromethyl groups under mild conditions. The extension of such methodologies to complex aryl iodides like this compound could offer a valuable synthetic route.

Table 1: Comparison of Radical Trifluoromethylation Methods for Aryl Iodides

| Method | Trifluoromethylating Agent | Catalyst System | Key Features |

| Copper-Catalyzed | 2-Aryl-2-trifluoromethylbenzimidazoline | Cu(I) salt / 2,2'-bipyridyl ligand | Catalytic in copper; proceeds via oxidative addition. |

| Photoredox/Copper Dual Catalysis | Togni's reagent, Umemoto's reagent | Iridium or Ruthenium photocatalyst / Copper salt | Mild reaction conditions; broad functional group tolerance. |

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation provides an alternative pathway to introduce the CF3 group. These methods typically involve the reaction of an organometallic reagent with a source of "CF3⁻". For aryl iodides, copper-catalyzed processes are again prevalent. Reagents like potassium (trifluoromethyl)trimethoxyborate have been successfully employed as nucleophilic CF3 sources in the presence of a copper(I)/1,10-phenanthroline catalyst system. nih.govresearchgate.net This method is advantageous due to its mild, base-free conditions and high yields for a variety of aryl iodides. nih.govresearchgate.net

The reaction of this compound with such a system is expected to be efficient, given the demonstrated reactivity of other electron-deficient aryl iodides. The electron-withdrawing substituents would likely enhance the electrophilicity of the carbon atom bearing the iodine, facilitating the nucleophilic attack.

Another approach involves the use of [¹⁸F]trifluoromethane for the radio-trifluoromethylation of aryl iodides and aryl boronic acids, which is particularly relevant for the synthesis of PET tracers. researchgate.net This method generates the [¹⁸F]CF3 group in situ, which then couples with the aromatic precursor. researchgate.net

Challenges and Limitations in Direct Trifluoromethylation

Despite the development of various trifluoromethylation methods, direct C-H trifluoromethylation of arenes, especially electron-deficient ones, remains a significant challenge. researchgate.net The high strength of the C-H bond and the potential for multiple reactive sites often lead to issues with regioselectivity and efficiency. For a substrate like this compound, direct C-H trifluoromethylation would compete with reactions at the iodo- and nitro-substituted positions, making selective functionalization difficult.

Furthermore, the electrophilic nature of many trifluoromethylating reagents makes them more suitable for electron-rich aromatic systems. In electron-deficient systems, the reduced nucleophilicity of the aromatic ring can hinder the reaction. Radical perfluoroalkylation of electron-deficient olefins, for instance, is known to be challenging due to poor electronic compatibility. nih.gov These challenges underscore the importance of pre-functionalized substrates like this compound, where the iodine atom provides a specific site for trifluoromethylation.

Aromatic Substitution Reactions

The presence of strong electron-withdrawing groups (nitro and trifluoromethyl) makes the aromatic ring of this compound highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) in Trifluoromethyl-Nitrobenzene Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. wikipedia.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.org The rate of SNAr reactions is highly dependent on the nature of the leaving group and the activating groups on the aromatic ring.

In this compound, both the nitro and trifluoromethyl groups strongly activate the ring towards nucleophilic attack. The iodine atom, being a good leaving group in this context, can be readily displaced by a variety of nucleophiles. The order of leaving group ability in SNAr reactions is typically F > NO₂ > Cl ≈ Br > I in activated aryl substrates. researchgate.net However, the high polarizability of the iodo group can also play a role in stabilizing the transition state.

SNAr reactions on similar systems, such as 4-trifluoromethyl-2-nitro-1-fluorobenzene, have been studied with various nucleophiles like benzylamine. researchgate.net These studies demonstrate the feasibility of displacing a halogen ortho to a nitro group and para to a trifluoromethyl group. It is expected that this compound would undergo similar reactions with a range of nucleophiles including amines, alkoxides, and thiolates to generate a diverse library of derivatives. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in the presence of a base.

Table 2: Predicted SNAr Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

| Amine | R-NH₂ | N-substituted-2-nitro-5-(trifluoromethyl)aniline |

| Alkoxide | R-ONa | 1-Alkoxy-2-nitro-4-(trifluoromethyl)benzene |

| Thiolate | R-SNa | 1-(Alkylthio)-2-nitro-4-(trifluoromethyl)benzene |

Oxidative N-Arylation in Derivatization Schemes

Oxidative N-arylation offers a pathway for the formation of C-N bonds, often involving the coupling of an amine with an aromatic partner. While traditional methods often rely on pre-functionalized anilines, recent developments have focused on the direct amination of nitroarenes. Nitrobenzenes substituted with electron-acceptor groups can undergo oxidative nucleophilic substitution with lithium salts of arylamines to afford N-aryl-2-nitroanilines. rsc.org

A transition metal-free, regioselective strategy for the amination of nitrobenzenes has been reported, enabling the synthesis of 4-nitro-N-arylamines through a C(sp²)-H/N-H cross-coupling. nih.gov This reaction proceeds via an aminyl radical mechanism and exhibits excellent para-selectivity. nih.gov While this specific methodology might not be directly applicable to the C-I bond of this compound, it highlights the potential for innovative C-N bond-forming strategies involving nitroarenes as coupling partners.

Cascade and Multicomponent Reactions Incorporating the Compound Core

Cascade and multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecular architectures in a single pot, thereby increasing efficiency and reducing waste. nih.govresearchgate.net The highly functionalized nature of this compound makes it an attractive substrate for such reactions.

A cascade reaction could be initiated by an SNAr reaction, where the displacement of the iodide by a suitable nucleophile generates an intermediate that can undergo subsequent intramolecular cyclization or further reaction. For instance, a nucleophile containing a second reactive moiety could be employed to build heterocyclic systems in a domino fashion. Anionic cascades initiated by additions to carbonyls or Michael acceptors are well-established, and similar principles could be applied to SNAr-initiated processes. baranlab.org

Multicomponent reactions often involve the combination of three or more starting materials to form a product that incorporates all or most of the atoms of the reactants. nih.govresearchgate.net While specific MCRs involving this compound are not yet widely reported, its reactivity profile suggests its potential as a key component. For example, it could serve as the electrophilic aromatic component in a reaction with a nucleophile and a third component that traps the resulting intermediate. The development of novel MCRs incorporating this versatile building block holds significant promise for the rapid generation of diverse and complex molecular scaffolds for various applications.

Stereoselective Synthesis Considerations

In the context of synthesizing this compound, the principles of stereoselective synthesis are not applicable. This is because the molecule itself is achiral; it does not possess any stereocenters, such as a carbon atom attached to four different substituent groups. Furthermore, the molecule does not exhibit other forms of stereoisomerism, like axial or planar chirality.

Stereoselective synthesis is a critical area of chemical synthesis that focuses on methods to produce a specific stereoisomer of a chiral compound preferentially. Since this compound does not exist as different stereoisomers (enantiomers or diastereomers), there are no stereochemical considerations to be made during its synthesis. The synthesis of this compound yields a single, achiral product, and therefore, there is no scientific basis for the development of stereoselective synthetic strategies for its preparation.

Mechanistic Investigations of Chemical Transformations

Reaction Kinetics and Rate Determinations

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. While specific kinetic data for 2-iodo-1-nitro-4-(trifluoromethyl)benzene is not extensively detailed, valuable inferences can be drawn from studies on analogous systems, particularly hypervalent iodine reagents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction kinetics. researchgate.net For compounds containing fluorine, ¹⁹F NMR is particularly insightful. Kinetic studies using ¹⁹F NMR have been instrumental in determining the reactivity of hypervalent iodine-based reagents. For instance, research on an electrophilic trifluoromethylating reagent, 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, revealed significant electronic effects. researchgate.net Despite predictions based on X-ray and electrochemical data suggesting lower reactivity compared to its non-nitrated counterpart, ¹⁹F NMR kinetic studies demonstrated that the nitro-containing derivative is nearly an order of magnitude more reactive. researchgate.net This highlights the nuanced electronic influences that substituents can exert, which are not always predictable by simple structural analysis alone. Such methodologies could be applied to track reactions involving this compound, using the trifluoromethyl group as a ¹⁹F NMR probe.

The nature of substituents on an aromatic ring profoundly impacts the rate of its chemical transformations, particularly in electrophilic aromatic substitution. libretexts.orglumenlearning.com Substituents are broadly classified as either activating or deactivating based on their ability to donate or withdraw electron density from the ring. lumenlearning.comstudymind.co.uk

Activating Groups: These groups donate electron density to the benzene (B151609) ring, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. This stabilization lowers the activation energy and increases the reaction rate compared to unsubstituted benzene. libretexts.org Examples include hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, which can increase the rate of electrophilic substitution by several orders of magnitude. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the carbocation intermediate and thus slowing the reaction rate. lumenlearning.commsu.edu The substituents on this compound—iodo, nitro, and trifluoromethyl—are all electron-withdrawing and therefore deactivating. libretexts.orglibretexts.org For example, a nitro substituent can decrease the reactivity of a benzene ring toward electrophilic substitution by a factor of approximately one million. libretexts.orgmsu.edu

Studies on hypervalent iodine(III) reagents in reactions like the vicinal diamination of styrene (B11656) have shown that electron-donating substituents on the aryl group of the iodine reagent lead to better performance than electron-withdrawing, acceptor-substituted systems. nih.govscispace.com This suggests that for reactions where the iodine atom in this compound is the reactive center, the strongly deactivating nitro and trifluoromethyl groups would significantly retard the reaction rate.

The following interactive table summarizes the relative rates of nitration for benzene bearing various substituents, illustrating the powerful deactivating effect of groups like the nitro group.

| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |

| -OH | 1,000 | Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -I | 0.18 | Deactivating |

| -Cl | 0.033 | Deactivating |

| -Br | 0.030 | Deactivating |

| -CO₂Et | 0.0037 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

| -N(CH₃)₃⁺ | 1.2 x 10⁻⁸ | Strongly Deactivating |

| Data sourced from kinetic studies on electrophilic aromatic substitution reactions. lumenlearning.com |

Electronic Effects on Reactivity

The electronic properties of the iodo, nitro, and trifluoromethyl groups are central to the chemical reactivity of the parent molecule. These effects are primarily categorized as inductive and resonance effects. libretexts.org

Inductive Effect (-I): This effect involves the polarization of a σ bond due to the electronegativity difference between the atoms, leading to the withdrawal or donation of electron density along the bond. libretexts.orgdu.edu.eg All three substituents on this compound are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I). msu.edulibretexts.org

The nitro group has a strong -I effect due to the positively charged nitrogen atom adjacent to the ring. researchgate.net

The trifluoromethyl group exhibits a very strong -I effect because of the high electronegativity of the three fluorine atoms.

The iodo group , like other halogens, also withdraws electrons inductively. msu.edulibretexts.org

Resonance Effect (+R/-R): This effect involves the delocalization of π electrons or lone pairs between the substituent and the aromatic π system. libretexts.orgdu.edu.eg

The nitro group strongly withdraws electron density via resonance (-R effect), as the π electrons from the ring can be delocalized onto the electronegative oxygen atoms. libretexts.orgyoutube.com This leaves a positive charge within the ring system. youtube.com

The iodo group , like other halogens, possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). libretexts.orgmsu.edu However, for halogens, the strong electron-withdrawing inductive effect dominates the weaker electron-donating resonance effect. msu.edulibretexts.org

The trifluoromethyl group does not have a significant resonance effect.

The following interactive table provides a summary of the electronic effects for each substituent.

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| -I (Iodo) | -I (Withdrawing) | +R (Donating, weak) | Withdrawing (Deactivating) |

| -NO₂ (Nitro) | -I (Withdrawing, strong) | -R (Withdrawing, strong) | Strongly Withdrawing (Strongly Deactivating) |

| -CF₃ (Trifluoromethyl) | -I (Withdrawing, strong) | None | Strongly Withdrawing (Strongly Deactivating) |

Reduced Nucleophilicity: The low electron density makes the aromatic ring a very poor nucleophile, rendering it highly unreactive toward electrophilic aromatic substitution. libretexts.orgstudymind.co.uk Any such reaction would require extremely harsh conditions.

Increased Electrophilicity: Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution, a reaction pathway that is typically difficult for benzene itself. A suitable nucleophile could potentially displace one of the substituents, most likely the iodo or nitro group, provided a valid mechanism is available.

Radical Reaction Mechanisms

In addition to ionic pathways, reactions involving this compound can potentially proceed through radical mechanisms. Radical reactions are characterized by species with unpaired electrons and typically involve three distinct phases: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: This step involves the formation of radicals, usually through the homolytic cleavage of a weak bond by heat or light. youtube.com The carbon-iodine (C-I) bond is relatively weak compared to C-H, C-C, or C-F bonds and is susceptible to homolysis. This could generate an aryl radical and an iodine radical.

Ar-I → Ar• + I• (where Ar = 2-nitro-5-(trifluoromethyl)phenyl)

Propagation: In this phase, a radical reacts with a stable molecule to form a new product and another radical, which continues the chain reaction. youtube.com The generated aryl radical (Ar•) is highly reactive and could, for example, abstract a hydrogen atom from a solvent or another reagent. A common reaction for aryl halides is reductive dehalogenation using a radical mediator like tributyltin hydride (Bu₃SnH). libretexts.org

AIBN (initiator) → R• R• + Bu₃SnH → RH + Bu₃Sn• Ar-I + Bu₃Sn• → Ar• + Bu₃SnI Ar• + Bu₃SnH → Ar-H + Bu₃Sn•

Termination: The reaction chain is concluded when two radicals combine to form a stable, non-radical product. youtube.com

Ar• + Ar• → Ar-Ar I• + I• → I₂ Ar• + I• → Ar-I

The presence of the C-I bond is the most likely site for initiating radical reactions in this molecule.

Electrochemical Reaction Pathways

Cyclic voltammetry is a powerful technique used to study the electrochemical behavior of compounds and determine their reduction potentials. For molecules containing both a hypervalent iodine center and a nitro group, such as derivatives of this compound, cyclic voltammetry can reveal distinct reduction events.

In a study of a structurally related compound, 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, cyclic voltammetry revealed three quasi-reversible reduction processes. nih.gov The first wave was identified as the reduction of the hypervalent bond. The subsequent, more negative waves were attributed to the reduction of the nitro group and potentially further reduction of the iodine atom. nih.gov The electrochemical reduction of nitrobenzene (B124822) is known to produce a variety of products depending on the conditions, and it typically proceeds through multiple electron transfer steps. researchgate.net

The introduction of an electron-withdrawing group, like a nitro group, is expected to make the reduction of the hypervalent iodine center occur at a more positive potential. nih.gov However, in the case of the aforementioned benziodaoxol-3-one derivative, the standard reduction potential was found to be comparable to its non-nitrated counterpart. nih.gov

The electrochemical behavior of nitrophenols, which contain both a nitro and a hydroxyl group, has also been studied using cyclic voltammetry. These studies show that the position of the substituents (ortho, meta, or para) can significantly influence the oxidation and reduction potentials. psu.edu

The reduction of hypervalent iodine compounds is a key aspect of their reactivity, as it drives the transfer of ligands. princeton.edu The favorable reduction of the hypervalent iodide to its normal valency is often the driving force for reactions. princeton.edu The reduction of the hypervalent bond in compounds similar to this compound can be achieved electrochemically, as observed in cyclic voltammetry studies. nih.gov This reduction corresponds to the transfer of electrons to the iodine center, leading to the cleavage of the hypervalent bonds.

The nitro group also undergoes reduction under electrochemical conditions. The reduction of nitroaromatic compounds is a well-studied process and typically involves multiple steps. researchgate.netutexas.edu In anhydrous liquid ammonia, nitrobenzene is reduced in two successive reversible one-electron transfer steps to form the radical anion and then the dianion. utexas.edu In aqueous media, the reduction can proceed further to products like phenylhydroxylamine and aniline. researchgate.net The specific reduction products of the nitro group in this compound would depend on the reaction conditions, such as the solvent and the presence of proton donors. utexas.edu

The cyclic voltammogram of a compound containing both functionalities would therefore be expected to show distinct reduction peaks corresponding to the sequential reduction of the hypervalent iodine and the nitro group. nih.gov

Thermal Decomposition Mechanisms

The thermal decomposition of nitroaromatic compounds has been extensively studied. Two primary mechanisms have been established for the gas-phase decomposition of nitro-compounds: nitro-nitrite isomerization followed by decomposition, and the simple cleavage of the C-NO₂ bond. researchgate.net The C-NO₂ bond homolysis is a common initiation reaction, especially under shock initiation conditions. dtic.mil

The dissociation energy of the C-NO₂ bond is a critical factor in determining the thermal stability of nitroaromatic compounds. For nitrobenzene, theoretical studies have analyzed the direct carbon-nitrogen dissociation to form C₆H₅• and •NO₂, as well as a two-step mechanism leading to the formation of phenoxyl and nitro radicals (C₆H₅O• and •NO). researchgate.net The direct C-N bond dissociation was found to be energetically more favorable. researchgate.net

The presence of other substituents on the aromatic ring can influence the decomposition mechanism and kinetics. For instance, the nature and position of substituents can cause significant deviations in the energies of the decomposition pathways due to resonance effects. researchgate.net In the case of this compound, the presence of the iodo and trifluoromethyl groups would be expected to influence the stability of the C-NO₂ bond and potentially open up other decomposition pathways. However, the fundamental mechanisms of C-NO₂ bond cleavage and nitro-nitrite isomerization are likely to be relevant. researchgate.net For some nitro derivatives, computational studies have explored multi-stage decomposition mechanisms involving the formation of intermediate compounds. scispace.com

Nucleophilic Attack Pathways and Intermediates

Hypervalent iodine compounds can act as potent electrophiles, making the aromatic ring susceptible to nucleophilic attack. In reactions involving phenols and hypervalent iodine reagents like phenyliodine diacetate (PIDA), the aromatic ring of the phenol (B47542) becomes electrophilic. youtube.com A subsequent attack by a nucleophile can lead to dearomatization and the formation of a new C=O bond, with the concurrent loss of iodobenzene (B50100) and an acetate (B1210297) anion as leaving groups. youtube.com This type of mechanism could be operative for this compound, where a nucleophile could attack the aromatic ring.

Alternatively, the hypervalent iodine center itself can be the site of nucleophilic interaction. The reaction can begin with the hypervalent iodine center of the reagent attacking a nucleophilic atom of the substrate. nih.gov This is often followed by reductive elimination from the iodine center to give the final product. nih.gov

In the context of trifluoromethylation reactions using hypervalent iodine reagents, the mechanism is often proposed to involve the transfer of the trifluoromethyl group to a nucleophile. acs.org For example, the reaction of a hypervalent iodine-CF₃ reagent with an alcohol does not necessarily require the coordination of the substrate to a metal center if one is present. acs.org Anionic carbon or heteroatom nucleophiles have been shown to react with trifluoromethyl iodonium (B1229267) reagents to afford the corresponding trifluoromethylated products. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides fundamental insights into the carbon-hydrogen framework of a molecule. For 2-Iodo-1-nitro-4-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses offers a complete picture of its structure.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the three protons on the aromatic ring. The positions of these signals (chemical shifts) are significantly influenced by the electronic effects of the three substituents: the iodo (-I), nitro (-NO₂), and trifluoromethyl (-CF₃) groups. All three are electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene (B151609).

The expected signals for the aromatic protons are:

A doublet for the proton at the C5 position, adjacent to the trifluoromethyl group.

A doublet of doublets for the proton at the C6 position, situated between the iodo and trifluoromethyl groups.

A doublet for the proton at the C3 position, adjacent to the nitro group.

The coupling constants (J-values) between these adjacent protons would provide definitive evidence for their relative positions on the benzene ring. For comparison, the aromatic protons in the related compound 1-nitro-2-(trifluoromethyl)benzene appear in the range of δ 7.73-7.88 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents predicted data based on the analysis of substituent effects and data from analogous compounds.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~8.0-8.2 | d (doublet) | J ≈ 2 Hz |

| H-5 | ~7.8-8.0 | d (doublet) | J ≈ 8-9 Hz |

| H-6 | ~7.6-7.8 | dd (doublet of doublets) | J ≈ 8-9 Hz, J ≈ 2 Hz |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts of the aromatic carbons are strongly influenced by the deshielding effects of the electronegative substituents.

Ipso-Carbons: The carbons directly attached to the substituents (ipso-carbons) show characteristic chemical shifts. The carbon bonded to the iodine atom (C2) is expected to appear at a relatively upfield position compared to the other substituted carbons due to the "heavy atom effect." The carbons attached to the nitro (C1) and trifluoromethyl (C4) groups will be significantly deshielded and shifted downfield.

Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF).

Deshielding Effects: The electron-withdrawing nature of the nitro and trifluoromethyl groups decreases the electron density on the aromatic ring, leading to a downfield shift for all ring carbons compared to benzene. hw.ac.uk In analogous compounds such as 1-nitro-2-(trifluoromethyl)benzene, the carbon attached to the CF₃ group appears as a quartet with a coupling constant of approximately 34.0 Hz. rsc.org The carbon of the CF₃ group itself shows a large quartet with a J value of around 272 Hz. rsc.orgbeilstein-journals.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on established substituent effects and data from analogous compounds.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) |

|---|---|---|

| C1-NO₂ | ~148-152 | Singlet |

| C2-I | ~90-95 | Singlet |

| C3 | ~125-130 | Singlet |

| C4-CF₃ | ~130-135 | Quartet (q) |

| C5 | ~124-128 | Quartet (q) |

| C6 | ~133-138 | Singlet |

| -CF₃ | ~120-123 | Quartet (q) |

¹⁹F NMR is a highly sensitive technique specifically used for the analysis of fluorine-containing compounds. azom.comthermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to be simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a singlet, as there are no other fluorine atoms in the molecule to cause coupling.

The chemical shift of the -CF₃ group is a key diagnostic feature. For trifluoromethyl groups attached to an aromatic ring, the signal typically appears between -60 and -65 ppm. For instance, the ¹⁹F NMR signal for 1-nitro-2-(trifluoromethyl)benzene is observed at δ -60.13 ppm, and for 1-nitro-4-(trifluoromethyl)benzene, it is at δ -63.18 ppm. rsc.org Therefore, a signal in this range would be expected for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound. High-resolution and soft ionization techniques are particularly valuable for the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). longdom.orgnih.gov This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₇H₃F₃INO₂), HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of iodine, with its characteristic isotopic pattern, further aids in the confirmation.

Table 3: Theoretical Mass Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass |

|---|---|

| C₇H₃F₃INO₂ | 332.9164 u |

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules by transferring ions from solution into the gas phase. nih.govlibretexts.org For nitroaromatic compounds, ESI-MS can be used to observe the molecular ion, typically as a deprotonated molecule [M-H]⁻ in negative ion mode or as a radical cation [M]⁺• in positive ion mode. nih.gov

The fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information. For this compound, characteristic fragmentation pathways could include the loss of the nitro group (•NO₂) or the iodine atom (•I). The study of these fragmentation patterns helps to confirm the presence and location of the various functional groups on the benzene ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in such molecules are π→π* and n→π* transitions. slideshare.netyoutube.comyoutube.com

The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-intensity absorptions and are characteristic of the aromatic benzene ring. The n→π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the oxygen atoms of the nitro group, to an antibonding π* orbital. youtube.comlibretexts.org These transitions are generally of lower intensity compared to π→π* transitions. libretexts.org

The presence of substituents on the benzene ring—namely the iodo (-I), nitro (-NO2), and trifluoromethyl (-CF3) groups—influences the energy and intensity of these transitions. Both the nitro and trifluoromethyl groups are strong electron-withdrawing groups, which can cause a shift in the absorption maxima. For comparison, the related compound 1-iodo-4-nitrobenzene exhibits a broad absorption band around 300 nm. beilstein-journals.org The electronic spectrum of this compound is expected to show characteristic bands corresponding to these transitions, modulated by the specific electronic effects of its substituent pattern.

Table 1: Typical Electronic Transitions in Nitroaromatic Compounds

| Transition Type | Involved Orbitals | Typical Chromophore | Relative Intensity |

|---|---|---|---|

| π → π* | Bonding π to Antibonding π* | Benzene Ring, Nitro Group | High |

| n → π* | Non-bonding to Antibonding π* | Nitro Group (C=O) | Low to Medium |

| n → σ* | Non-bonding to Antibonding σ* | Iodo Group | Variable |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct functional groups. Key expected absorptions include the asymmetric and symmetric stretching vibrations of the nitro (NO2) group, the strong C-F stretching vibrations of the trifluoromethyl (CF3) group, the C-I stretching vibration, and various stretching and bending modes of the substituted benzene ring.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. Vibrational modes that result in a change in molecular polarizability are Raman active. For this compound, the symmetric vibrations of the nitro group and the vibrations of the aromatic ring are expected to produce strong signals in the FT-Raman spectrum.

A complete understanding of the vibrational characteristics of this compound requires a detailed assignment of the observed spectral bands to specific fundamental modes of vibration. This is typically achieved by comparing the experimental FT-IR and FT-Raman spectra with theoretical calculations performed using methods such as Density Functional Theory (DFT). nih.govresearchgate.netscispace.com Such analyses have been successfully applied to related molecules like 4-nitrotoluene and various nitroanilines. nih.govscispace.com The calculations help to unambiguously assign vibrational modes, including those that are coupled, such as the vibrations of the NO2 and CF3 groups with the skeletal modes of the benzene ring. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Trifluoromethyl (CF₃) | C-F Stretch | 1100 - 1350 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

X-ray Crystallography for Solid-State Structural Elucidation

Table 3: Illustrative Crystallographic Data Parameters Note: The following data are representative of what would be obtained from an X-ray crystallographic analysis and are based on a related complex molecule for illustrative purposes. researchgate.net

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₇H₃F₃INO₂ |

| Formula Weight | The mass of one mole of the compound. | 317.00 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 17.1 Å, b = 9.1 Å, c = 13.5 Åα = 90°, β = 101.9°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 2051.5 ų |

| Z | The number of molecules per unit cell. | 4 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.govresearchgate.net While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, it can potentially form radical species under certain conditions, such as electrochemical reduction or photolysis.

The nitroaromatic functional group is well-known to accept an electron to form a radical anion. EPR spectroscopy would be the ideal tool to detect and characterize this radical anion. The resulting EPR spectrum would provide information about the electronic structure of the radical, specifically how the unpaired electron interacts with nearby magnetic nuclei (like ¹⁴N of the nitro group and ¹H of the ring), through the analysis of hyperfine splitting patterns. nih.gov In cases where the radical species are short-lived, spin trapping techniques can be employed. This involves using a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected and characterized by EPR. nih.govnih.gov

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the physicochemical properties of chemical compounds. These methods measure the change in a substance's physical properties as a function of temperature. For a compound like this compound, which contains functional groups susceptible to thermal decomposition, these analyses provide vital information regarding its stability, melting point, and decomposition pathways.

Differential Scanning Calorimetry (DSC) for Thermal Behavior and Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is widely employed to determine the thermal transitions of a material, such as melting, crystallization, and decomposition.

In a typical DSC experiment for an organic compound like this compound, a small, precisely weighed sample is heated at a constant rate in a controlled atmosphere. The resulting DSC curve, or thermogram, plots the heat flow against temperature. Endothermic events, such as melting, absorb heat and are observed as peaks pointing downwards. Conversely, exothermic events, like decomposition, release heat and are represented by peaks pointing upwards.

The data obtained from DSC analysis, such as the onset temperature of decomposition and the enthalpy of fusion (melting), are critical parameters for assessing the thermal stability of the compound. This information is invaluable for determining safe handling, storage, and processing conditions.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Not Available | Not Available | Not Available |

| Decomposition | Not Available | Not Available | Not Available |

Further experimental investigation using DSC is required to accurately characterize the thermal properties of this compound and populate the data table with empirical values. Such studies would provide a comprehensive understanding of its thermal behavior and stability.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-Iodo-1-nitro-4-(trifluoromethyl)benzene involve solving the Kohn-Sham equations to approximate the ground-state electron density and energy of the molecule. These calculations are typically performed using specific functionals, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to describe the atomic orbitals.

Geometry Optimization and Electronic Structure Elucidation

A fundamental step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For substituted benzenes like this compound, this involves calculating key structural parameters. The presence of bulky and electronegative substituents—the iodo, nitro, and trifluoromethyl groups—can cause distortions from the ideal hexagonal symmetry of the benzene (B151609) ring.

The optimization process yields precise values for bond lengths, bond angles, and dihedral (torsion) angles. For instance, the bond angles involving the substituents (e.g., C2-C1-NO2, C3-C4-CF3) may deviate from the standard 120° of an sp²-hybridized carbon in a benzene ring due to steric hindrance and electronic repulsion between the groups. The dihedral angle between the plane of the nitro group and the benzene ring is a particularly important parameter, as it influences the degree of electronic conjugation.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Nitrobenzene (B124822) (Illustrative) Note: Specific experimental or calculated data for this compound is not available in the searched literature. This table illustrates the type of data obtained from DFT geometry optimization for similar molecules like 1,2,3-trichloro-4-nitrobenzene.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.39 | C6-C1-C2 | 120.5 |

| C1-Cl | 1.73 | C1-C2-C3 | 120.1 |

| C4-N | 1.48 | C3-C4-C5 | 120.6 |

| N-O1 | 1.22 | C4-N-O1 | 117.8 |

Prediction of Spectroscopic Parameters

DFT calculations are also highly effective in predicting vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the fundamental vibrational modes of the molecule.

Each calculated frequency corresponds to a specific type of molecular motion, such as C-H stretching, C=C ring stretching, N-O symmetric and asymmetric stretching of the nitro group, or C-F stretching of the trifluoromethyl group. These theoretical predictions are invaluable for interpreting experimental spectra, allowing for the assignment of observed absorption bands to specific vibrational modes.

Quantum Chemical Descriptors and Molecular Properties

Beyond structure and spectra, DFT provides insights into the electronic properties and reactivity of a molecule through various quantum chemical descriptors.

HOMO-LUMO Energy Analysis for Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and suggests that the molecule can be more easily excited electronically. For this compound, the electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor. Analysis of the spatial distribution of the HOMO and LUMO electron densities reveals the likely sites for nucleophilic and electrophilic attack, respectively. The calculated HOMO-LUMO energy can indicate the potential for intramolecular charge transfer.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: Specific calculated data for this compound is not available in the searched literature. The values represent typical ranges for similar aromatic nitro compounds.

| Parameter | Energy (eV) |

| EHOMO | -7.0 to -8.5 |

| ELUMO | -3.0 to -4.5 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation.

Mulliken Charge Analysis

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimate of the partial atomic charges. While sensitive to the choice of basis set, it offers a qualitative understanding of the charge distribution and identifies the electrophilic and nucleophilic centers within the molecule.

In this compound, the high electronegativity of the oxygen, fluorine, and nitrogen atoms is expected to result in these atoms carrying a significant negative partial charge. Conversely, the carbon atoms attached to the electron-withdrawing nitro and trifluoromethyl groups, as well as the nitrogen atom of the nitro group, are expected to be electron-deficient and carry a positive partial charge. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

Mechanistic Modeling and Transition State Characterization

Mechanistic modeling in computational chemistry aims to delineate the step-by-step pathway of a chemical reaction. A critical aspect of this is the characterization of transition states, which are the highest energy points along the reaction coordinate and represent the energetic barrier that must be overcome for a reaction to proceed. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the substituents on the benzene ring.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling such reactions. nih.gov These calculations can determine the geometries of reactants, products, intermediates, and, crucially, the transition states connecting them. The presence of strong electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, significantly activates the aromatic ring of this compound towards nucleophilic attack. researchgate.netmdpi.com The iodine atom, being a good leaving group, is a likely site for substitution.

Theoretical calculations on similar nitroaromatic compounds have shown that SNAr reactions can proceed through either a stepwise mechanism, involving a stable Meisenheimer complex, or a concerted mechanism where bond formation and bond-breaking occur simultaneously. nih.govnih.gov Computational modeling can distinguish between these pathways by locating the relevant stationary points on the potential energy surface. For a stepwise mechanism, two transition states and one intermediate would be identified, whereas a concerted mechanism would be characterized by a single transition state.

Table 1: Hypothetical Geometrical Parameters of a Transition State for SNAr at the C-I Position of this compound with a Generic Nucleophile (Nu⁻)

| Parameter | Value (Å) | Description |

| C-I Bond Length | 2.35 | The bond being broken is elongated compared to the reactant. |

| C-Nu Bond Length | 2.10 | The new bond being formed is still longer than a typical single bond. |

| C-N Bond Length | 1.45 | The bond to the nitro group may shorten due to increased negative charge delocalization. |

| C-CF₃ Bond Length | 1.50 | The bond to the trifluoromethyl group remains relatively unchanged. |

Note: The data in this table is illustrative and represents typical values that might be expected from a DFT calculation.

The characterization of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-I bond and formation of the C-Nu bond).

Reaction Pathway Analysis and Energetics

For this compound, the activation energy for an SNAr reaction would be significantly influenced by the nature of the nucleophile and the solvent, both of which can be modeled computationally. The strong electron-withdrawing capacity of the nitro and trifluoromethyl groups is expected to lower the activation energy by stabilizing the negatively charged transition state. researchgate.net

Computational studies on related nitroaromatic compounds indicate that the position of the nucleophilic attack is also a critical factor. researchgate.net While the iodine-bearing carbon is the expected site for substitution, computational analysis could explore the energetics of attack at other positions on the ring to confirm the regioselectivity of the reaction.

Table 2: Illustrative Energetic Profile for a Hypothetical SNAr Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -10.5 |

Note: These energy values are hypothetical and serve to illustrate a typical energetic profile for an exergonic reaction with a moderate activation barrier.

The data generated from such an analysis provides a quantitative understanding of the reaction's feasibility and kinetics. For instance, a lower calculated activation energy would suggest a faster reaction rate.

Conformation Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the nitro and trifluoromethyl groups.

Due to the presence of the bulky iodine atom ortho to the nitro group, steric hindrance is expected to play a significant role in determining the preferred conformation. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angles associated with the C-N and C-C(F₃) bonds. This allows for the identification of the lowest energy conformers (the most stable spatial arrangements) and the rotational barriers between them.

In similar ortho-substituted nitrobenzenes, it has been observed that the nitro group is often twisted out of the plane of the benzene ring to alleviate steric strain. researchgate.net A computational study of this compound would likely reveal a similar non-planar arrangement for the nitro group. The trifluoromethyl group, while also capable of rotation, is generally less sensitive to steric hindrance due to its threefold symmetry.

Table 3: Predicted Rotational Barrier for the Nitro Group in this compound

| Conformation | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) |

| Minimum Energy | ~45° | 0.0 |

| Rotational Barrier | 90° | ~5.8 |

| Planar Conformation | 0° | ~3.5 |

Note: The data presented is an estimation based on known steric effects in similar molecules and is for illustrative purposes.

Understanding the conformational preferences and rotational barriers is important as these factors can influence the molecule's reactivity, crystal packing, and spectroscopic properties. For example, the degree of planarity of the nitro group can affect the extent of its electronic communication with the aromatic ring.

Applications in Advanced Organic Synthesis and Material Science

Role as Synthetic Intermediates in Pharmaceutical Chemistry

The structural motifs present in 2-Iodo-1-nitro-4-(trifluoromethyl)benzene make it a versatile building block in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. The presence of the iodo, nitro, and trifluoromethyl groups on the benzene (B151609) ring provides multiple reaction sites for functionalization.

Synthesis of Labeled Compounds

While direct evidence for the use of this compound in the synthesis of isotopically labeled compounds is not extensively documented in readily available literature, its analogous structures are crucial in such applications. The iodine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, making it a suitable position for the introduction of isotopic labels, such as radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) or stable isotopes like deuterium and carbon-13. This labeling is instrumental in pharmaceutical research for studying drug metabolism, pharmacokinetics, and as imaging agents in diagnostics.

Precursors for Drug Candidates

The trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The nitro group can be reduced to an amino group, which is a key functional group in a vast array of drug molecules. The iodo group serves as a versatile handle for introducing further molecular complexity through various coupling reactions. Although specific drug candidates derived directly from this compound are not prominently cited, its potential as a precursor is evident from the importance of its constituent functional groups in medicinal chemistry. For instance, the related compound 1-iodo-3-nitro-5-trifluoromethyl-benzene is a known intermediate in the synthesis of more complex organic compounds. google.com

Catalytic Transformations

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Negishi, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl iodides are among the most reactive coupling partners.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. organic-chemistry.orgwikipedia.org The Suzuki reaction is widely used to form biaryl structures, which are prevalent in pharmaceuticals and organic materials. wikipedia.orgorganic-chemistry.org this compound can react with various arylboronic acids to generate complex biaryl compounds. The reaction typically proceeds in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

Negishi Coupling: This reaction couples an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org this compound can be coupled with a variety of organozinc reagents to introduce alkyl, alkenyl, or aryl substituents.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a powerful method for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would yield the corresponding trifluoromethylated nitro-substituted diphenylacetylene derivative.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The Heck reaction is a valuable tool for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org Treating this compound with an alkene in the presence of a palladium catalyst and a base would result in the formation of a stilbene-like structure.

| Cross-Coupling Reaction | Coupling Partner | Product Type | Catalyst System |

| Suzuki | Organoboron (e.g., Ar-B(OH)₂) | Biaryl | Pd catalyst, Base |

| Negishi | Organozinc (e.g., R-ZnX) | Alkylated/Arylated Arene | Pd or Ni catalyst |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Arylalkyne | Pd catalyst, Cu(I) cocatalyst, Base |

| Heck | Alkene (e.g., CH₂=CHR) | Substituted Alkene | Pd catalyst, Base |

Applications in Carbon-Carbon Bond Formation

The aforementioned palladium-catalyzed cross-coupling reactions are prime examples of how this compound is utilized for the formation of new carbon-carbon bonds. chemrevise.org These reactions allow for the modular construction of complex molecular architectures from simpler starting materials. The ability to selectively form C-C bonds is a cornerstone of modern organic synthesis, enabling the creation of novel compounds with tailored properties for various applications, including pharmaceuticals, agrochemicals, and materials science.

Development of Electrophilic and Radical Trifluoromethylating Reagents

The introduction of a trifluoromethyl group (CF₃) into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of efficient trifluoromethylating reagents is an active area of research.

Hypervalent iodine compounds have emerged as effective reagents for electrophilic trifluoromethylation. While this compound itself is not a direct trifluoromethylating agent, its derivatives can be. For example, the related compound 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, a hypervalent-iodine-based electrophilic trifluoromethylating reagent, has been synthesized. beilstein-journals.org This class of reagents can deliver the CF₃ group to a variety of nucleophiles.

Functional Group Interconversions in Complex Molecular Architectures

The reactivity of the functional groups in this compound allows for a variety of chemical transformations, enabling its incorporation into more complex molecular structures. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the C-I bond.

Research on analogous structures, such as 2-nitro-4-(trifluoromethyl)benzene containing sulfides, has demonstrated the feasibility of functional group interconversions. For instance, an efficient one-pot method has been developed for the preparation of 2-nitro-4-(trifluoromethyl)benzene containing sulfides starting from the corresponding disulfide. This is followed by asymmetric oxidation to yield enantiomerically enriched sulfoxides. lookchem.com This process highlights the ability to introduce new functional groups and stereocenters onto this scaffold.

A key transformation for this class of compounds is the reduction of the nitro group to an amine. This conversion is a fundamental step in the synthesis of many pharmaceuticals and agrochemicals, as it introduces a versatile amino group that can be further functionalized. Standard reduction methods, such as catalytic hydrogenation or reduction with metals in acidic media, can be employed.

The iodo group is another key site for functionalization. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures. For example, the iodine can be displaced by various organic moieties, leading to the synthesis of a diverse range of substituted trifluoromethylated nitroaromatics.

The following table summarizes potential functional group interconversions for this compound based on established organic chemistry principles and reactions demonstrated on similar molecules.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Potential Applications |

| Nitro (-NO₂) | H₂, Pd/C or Sn, HCl | Amino (-NH₂) | Synthesis of pharmaceuticals, agrochemicals, dyes |

| Iodo (-I) | R-B(OH)₂, Pd catalyst | Aryl/Alkyl (-R) | Construction of biaryls, complex organic molecules |

| Iodo (-I) | R-C≡CH, Pd/Cu catalyst | Alkynyl (-C≡C-R) | Synthesis of conjugated systems, functional materials |

| Iodo (-I) | R-NH₂, Pd catalyst | Amino (-NH-R) | Synthesis of substituted anilines, pharmaceuticals |

This table presents potential transformations based on general chemical principles and may not represent experimentally verified reactions for this specific compound.

Applications in Agrochemical and Fungicidal Compound Synthesis

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance metabolic stability and increase the biological activity of a molecule. The this compound scaffold is a valuable precursor for the synthesis of such compounds, particularly fungicides.

A key synthetic strategy involves the transformation of the nitro and iodo groups to introduce heterocyclic moieties, which are often responsible for the fungicidal activity. For instance, a patented process describes the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene, which serves as a precursor for substituted phenoxyphenyl ketones and ultimately for triazole compounds with fungicidal activity. google.com These triazole derivatives are known to be highly effective fungicides. google.com

Furthermore, research has shown that a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds exhibit excellent fungicidal activity against Botrytis cinerea. mdpi.com The synthesis of these compounds often starts from precursors bearing the trifluoromethylphenyl moiety, which can be derived from this compound through functional group interconversions.

The following table outlines the synthesis of a key intermediate for fungicidal compounds, showcasing the utility of the trifluoromethyl-nitrophenyl scaffold.

| Precursor | Reaction | Intermediate | Application |

| Halogenated aromatic precursor | Grignard reaction | Ketone compound | Synthesis of fungicidal triazoles google.com |

| This compound | Nucleophilic substitution with nitroethane | 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene | Precursor for substituted phenoxyphenyl ketones and fungicidal 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives google.com |